molecular formula C20H16Cl2O3 B14422962 2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) CAS No. 83142-86-3

2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)

Cat. No.: B14422962
CAS No.: 83142-86-3
M. Wt: 375.2 g/mol
InChI Key: KHRQPCXNZAACGN-UHFFFAOYSA-N
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Description

2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) is an organic compound characterized by the presence of two chlorophenol groups connected through a bis(methylene) bridge to a hydroxyphenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) typically involves the reaction of 4-chlorophenol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the electrophilic carbon of formaldehyde, forming a methylene bridge .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous stirring and controlled temperature to facilitate the reaction and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) involves its interaction with various molecular targets. The hydroxyl and chlorophenol groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function. The compound can also undergo redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Similar structure but with methyl groups instead of chlorine.

    2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Another similar compound with different substituents.

Uniqueness

The presence of chlorophenol groups in 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) imparts unique chemical properties, such as increased reactivity and potential antimicrobial activity, distinguishing it from other similar compounds .

Properties

CAS No.

83142-86-3

Molecular Formula

C20H16Cl2O3

Molecular Weight

375.2 g/mol

IUPAC Name

2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C20H16Cl2O3/c21-16-4-6-18(23)14(10-16)8-12-2-1-3-13(20(12)25)9-15-11-17(22)5-7-19(15)24/h1-7,10-11,23-25H,8-9H2

InChI Key

KHRQPCXNZAACGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CC2=C(C=CC(=C2)Cl)O)O)CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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